molecular formula C17H13NO3 B1363742 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438219-85-3

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1363742
M. Wt: 279.29 g/mol
InChI Key: WAHCUXNTPSKLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the hydroxyphenyl and carboxylic acid groups. The exact methods would depend on the specific reactions used in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, while the hydroxy group could be involved in reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it relatively acidic, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Studies on Potent Marine Drugs : A study by Li et al. (2013) focused on the synthesis of 4H-Chromene-2-carboxylic acid derivatives, which could be useful for understanding the structure-activity relationship of antitumor antibiotics. This research offers insights into the synthesis process that could be relevant to compounds like 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Li et al., 2013).

Reaction and Derivative Formation

  • Reactions of Hydroxyglycines : Research by Hoefnagel et al. (1993) describes the reaction of hydroxyglycine with 2-aminobenzophenones to form quinazoline derivatives. This study is significant for understanding the chemical reactions and potential derivative formations of compounds like 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Hoefnagel et al., 1993).

Supramolecular Architecture

  • Hydrogen Bonded Supramolecular Framework : A study by Jin et al. (2012) investigates the noncovalent weak interactions and supramolecular framework involving 2-methylquinoline and carboxylic acid derivatives. This research provides a deeper understanding of the supramolecular structures that could be formed by similar compounds, including 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Jin et al., 2012).

Photoluminescence and Semiconductor Properties

  • Photoluminescence and Semiconductor Properties : Yi et al. (2019) synthesized and characterized a complex that included a quinoline carboxylic acid derivative. This study explored the photoluminescence and semiconductor properties of the complex, which is significant for understanding the electronic and optical properties of related compounds (Yi et al., 2019).

Antioxidant Properties

  • Antioxidant Properties : Kawashima et al. (1979) investigated a compound structurally related to quinoline carboxylic acids and found it to have significant antioxidant properties. This research is relevant to understanding the potential antioxidant capabilities of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Kawashima et al., 1979).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHCUXNTPSKLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425362
Record name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS RN

438219-85-3
Record name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.